molecular formula C17H12F4N4O2S B2968672 4-(4-fluorobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole CAS No. 294853-30-8

4-(4-fluorobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole

Katalognummer: B2968672
CAS-Nummer: 294853-30-8
Molekulargewicht: 412.36
InChI-Schlüssel: UFGMANXCRXCYJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluorobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole is a triazole derivative featuring a fluorobenzyl group at position 4, a nitrobenzylsulfanyl moiety at position 3, and a trifluoromethyl group at position 3. The fluorobenzyl group may contribute to π-π stacking in biological targets, while the sulfanyl linkage offers flexibility for structural modifications.

Eigenschaften

IUPAC Name

4-[(4-fluorophenyl)methyl]-3-[(4-nitrophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N4O2S/c18-13-5-1-11(2-6-13)9-24-15(17(19,20)21)22-23-16(24)28-10-12-3-7-14(8-4-12)25(26)27/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGMANXCRXCYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(4-fluorobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole belongs to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. This article aims to compile and analyze the biological activity of this specific triazole derivative based on existing literature and research findings.

  • Molecular Formula : C17H12F4N4O2S
  • Molecular Weight : 412.36 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

  • Antibacterial Activity :
    • Research indicates that triazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the benzyl group enhances the antibacterial efficacy of these compounds .
    • A study highlighted that triazoles with specific substituents showed improved activity against strains like E. coli and S. aureus, suggesting a structure-activity relationship (SAR) where modifications can lead to enhanced potency .
  • Antifungal Activity :
    • The 1,2,4-triazole scaffold is prevalent in antifungal agents. Recent studies have shown that derivatives of this class demonstrate broad-spectrum antifungal activity, making them valuable in treating resistant fungal infections .
    • The compound may share similar antifungal properties due to its structural characteristics.
  • Anticancer Potential :
    • Triazoles have been investigated for their anticancer activities. Compounds with a triazole ring have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines .
    • Specific derivatives have been reported to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-triazoles is heavily influenced by their chemical structure:

  • Substituents : The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's interaction with biological targets.
  • Positioning of Functional Groups : The arrangement of functional groups on the triazole ring is crucial for maximizing biological activity. For instance, compounds with nitro or fluorine substituents often exhibit enhanced potency against microbial strains .

Data Table: Biological Activities of Related Triazole Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
Ciprofloxacin DerivativesAntibacterial3.25
N-Allyl TriazoleAntimycobacterial4–32
Triazole with 4-Nitro GroupAntifungalVaries
General Triazole DerivativesAnticancerVaries

Case Studies

  • Antibacterial Efficacy :
    In a study evaluating various triazole derivatives against E. coli and S. aureus, compounds similar to the target compound showed significant inhibition zones (up to 22 mm) indicating strong antibacterial properties .
  • Antifungal Screening :
    A recent review on antifungal agents revealed that triazoles possess a broad spectrum of activity against common fungal pathogens, supporting their potential use in clinical settings as effective treatments against resistant strains .
  • Anticancer Research :
    Investigations into triazole derivatives demonstrated their ability to inhibit cancer cell proliferation effectively. One study noted that specific substitutions on the triazole ring led to enhanced cytotoxicity against breast cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Triazole Derivatives

Substituent Effects on Bioactivity and Binding

  • Compound A: 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole () Key Features: Chlorophenyl (position 4), thiophene (position 5). Bioactivity: Selective COX-2 inhibitor (IC₅₀ = 4.26 μM, SI = 1.89) but less potent than celecoxib (IC₅₀ = 0.07 μM, SI = 308.57) . Structural Insights: Crystal studies reveal chalcogen bonds (S⋯N) and unorthodox S⋯C(π) interactions stabilizing supramolecular sheets . Comparison: The target compound replaces thiophene with a nitrobenzylsulfanyl group, increasing electron deficiency and hydrophobicity. This may enhance binding to enzymes like COX-2 through stronger dipole interactions.
  • Compound B: 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole () Key Features: Methylphenyl (position 4), trifluoromethylbenzyl sulfanyl (position 5). Structural Insights: Molecular formula C₂₃H₁₇ClF₃N₃S; SMILES string highlights planar geometry with perpendicular fluorophenyl groups . Comparison: The target compound’s nitrobenzyl group (vs.

Electronic and Physicochemical Properties

Property Target Compound Compound A () Compound B ()
Electron-Withdrawing Groups -NO₂, -CF₃ -Cl, -F (fluorobenzyl) -CF₃, -Cl
LogP (Predicted) ~3.8 (highly hydrophobic) ~3.2 ~3.5
Hydrogen Bond Acceptors 6 (N, O, S) 4 (N, S) 5 (N, S, F)
Crystal Packing Motifs Expected S⋯π and F⋯C(π) S⋯N, S⋯C(π) Planar with perpendicular aryl groups

The nitro group in the target compound significantly increases its electron deficiency, which may enhance interactions with cationic residues (e.g., arginine) in enzymes. The trifluoromethyl group improves metabolic resistance compared to methyl or thiophene groups in analogs.

Pharmacological Potential

  • Antimicrobial Activity :
    • Triazoles with nitro groups (e.g., ) show enhanced antibacterial activity due to nitro’s redox-active properties . The target compound’s nitrobenzyl group may act similarly.
  • Anti-Inflammatory Potential: Compound A’s COX-2 inhibition suggests the target compound could be optimized for higher selectivity by leveraging stronger EWGs to interact with Tyr355 or Ser530 residues .

Q & A

Basic: What are the common synthetic routes for preparing this triazole derivative, and what reaction conditions are critical for optimizing yields?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 4-amino-3,5-bis(halophenoxy)-1,2,4-triazole with substituted benzaldehyde derivatives under reflux in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) .
  • Step 2: Thioether formation via reaction of 4-fluorobenzyl chloride with 1,2,4-triazole-3-thiol under basic conditions (e.g., NaOH/K₂CO₃) to introduce the sulfanyl group .
    Critical Conditions:
  • Microwave-assisted synthesis can reduce reaction time by 50–70% and improve yields (e.g., 80–90% vs. 60% conventional) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • Spectroscopy:
    • FT-IR: Identify C-F (1100–1000 cm⁻¹), S-H (2550–2600 cm⁻¹), and triazole ring vibrations (1600–1500 cm⁻¹) .
    • NMR: ¹⁹F NMR detects fluorobenzyl groups (δ -115 to -120 ppm); ¹H NMR distinguishes sulfanyl protons (δ 3.5–4.5 ppm) .
  • X-ray Crystallography:
    • Use SHELXL for refinement (monoclinic space group P2₁/c, Z = 4). Hydrogen-bonding and π-π stacking interactions are resolved with R1 < 0.05 .

Basic: What biological activities are reported for structurally analogous 1,2,4-triazole derivatives?

Methodological Answer:
Similar compounds exhibit:

  • Antimicrobial Activity: MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • COX-2 Inhibition: IC₅₀ = 0.8 µM for derivatives with fluorobenzyl and sulfanyl groups due to hydrophobic interactions .
  • Antioxidant Properties: DPPH scavenging activity (EC₅₀ = 12–25 µM) correlates with electron-withdrawing substituents (e.g., -NO₂, -CF₃) .

Advanced: How can crystallographic data contradictions (e.g., disorder, noncovalent interactions) be resolved for this compound?

Methodological Answer:

  • Disorder Handling: In SHELXL, split occupancy refinement and restraints (e.g., DFIX, SIMU) stabilize disordered trifluoromethyl or nitrobenzyl groups .
  • Noncovalent Interactions:
    • Weak Hydrogen Bonds: Use Hirshfeld surface analysis (CrystalExplorer) to map C-H···F (2.8–3.2 Å) and S···π (3.3–3.5 Å) interactions .
    • DFT Validation: Compare experimental (X-ray) and computed (B3LYP/6-311G**) bond lengths. Discrepancies >0.02 Å suggest lattice effects .

Advanced: What computational strategies integrate experimental data to predict reactivity or supramolecular assembly?

Methodological Answer:

  • Reactivity Prediction:
    • Fukui Indices (Gaussian): Identify nucleophilic sites (e.g., sulfur in sulfanyl groups, f⁻ > 0.1) for functionalization .
    • TD-DFT: Simulate UV-Vis spectra (λ_max = 280–320 nm) to validate experimental absorbance .
  • Supramolecular Modeling:
    • Mercury CSD: Packing analysis reveals 2D sheets stabilized by fluorophilic interactions (F···F < 3.0 Å) .

Advanced: How can reaction yields be optimized for large-scale synthesis while maintaining regioselectivity?

Methodological Answer:

  • Microwave Assistance: 80°C, 30 min, DMF solvent achieves 85% yield vs. 50% at 6 hours conventional .
  • Regioselectivity Control:
    • Use bulky bases (DBU) to suppress side reactions at the triazole N2 position .
    • Monitor intermediates via LC-MS (ESI+) to detect byproducts (e.g., m/z = [M+Na]⁺ ± 15 Da) .

Advanced: What methodologies are employed to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • SAR Table (Key Substituents vs. Activity):
Substituent PositionModificationBiological Impact (vs. Parent Compound)Reference
4-FluorobenzylReplacement with Cl↑ Antimicrobial (MIC ↓ 2-fold)
4-NitrobenzylReduction to NH₂↓ COX-2 inhibition (IC₅₀ ↑ 5-fold)
TrifluoromethylReplacement with CH₃↓ Lipophilicity (LogP ↓ 1.2)
  • 3D-QSAR (CoMFA): Grid-based models (q² > 0.6) correlate steric/electrostatic fields with IC₅₀ values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.